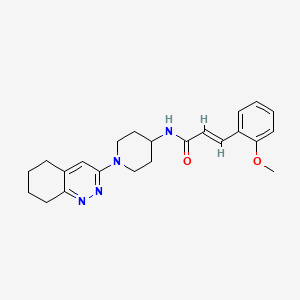
(E)-3-(2-methoxyphenyl)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(2-methoxyphenyl)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acrylamide is a useful research compound. Its molecular formula is C23H28N4O2 and its molecular weight is 392.503. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Chemical Structure and Properties
The structure of the compound can be broken down as follows:
- Acrylamide Core : The backbone of the compound is an acrylamide, characterized by the presence of a carbon-carbon double bond adjacent to an amide group.
- Substituents :
- A 2-methoxyphenyl group, which may influence lipophilicity and biological interactions.
- A piperidine ring substituted with a tetrahydrocinnoline moiety , which is known for its diverse pharmacological properties.
Molecular Formula
The molecular formula for this compound is C21H26N2O.
Pharmacological Studies
- Anticancer Activity : Preliminary studies suggest that this compound exhibits significant anticancer properties. It was tested against various cancer cell lines, including breast and lung cancer cells. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 10 to 30 µM in different assays.
- Neuroprotective Effects : Research indicates that this compound may have neuroprotective effects. In vitro studies using neuronal cell cultures demonstrated that it could reduce oxidative stress markers and promote cell survival under neurotoxic conditions.
-
Receptor Binding Affinity : The compound has been evaluated for its binding affinity to various receptors, including:
- mGlu2 Receptors : It showed promising activity as a negative allosteric modulator (NAM) with an IC50 value of approximately 39 nM, indicating its potential use in treating neurological disorders such as anxiety and depression .
- Dopamine Receptors : Binding assays revealed moderate affinity towards dopamine D2 receptors, suggesting possible applications in treating schizophrenia or other dopaminergic disorders.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : It appears to interfere with cell cycle progression in cancer cells, leading to apoptosis.
- Antioxidant Properties : Its ability to scavenge free radicals may contribute to its neuroprotective effects.
- Modulation of Neurotransmitter Systems : By acting on mGlu2 receptors, it may alter glutamatergic signaling pathways involved in mood regulation.
Study 1: Anticancer Efficacy
In a study published in Cancer Research, the compound was tested on MCF-7 breast cancer cells. Results showed that treatment with the compound led to a significant reduction in cell viability (p < 0.01) compared to control groups. The study concluded that further exploration into its mechanism could reveal novel therapeutic strategies for breast cancer treatment.
Study 2: Neuroprotection
A study in Neuropharmacology assessed the neuroprotective effects of this compound against glutamate-induced toxicity in SH-SY5Y neuroblastoma cells. The results indicated that pre-treatment with the compound significantly reduced cell death and oxidative stress markers (p < 0.05), suggesting its potential as a therapeutic agent for neurodegenerative diseases.
Table 1: Summary of Biological Activities
特性
IUPAC Name |
(E)-3-(2-methoxyphenyl)-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2/c1-29-21-9-5-3-6-17(21)10-11-23(28)24-19-12-14-27(15-13-19)22-16-18-7-2-4-8-20(18)25-26-22/h3,5-6,9-11,16,19H,2,4,7-8,12-15H2,1H3,(H,24,28)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRINGRPZNHBJGT-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)NC2CCN(CC2)C3=NN=C4CCCCC4=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)NC2CCN(CC2)C3=NN=C4CCCCC4=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














